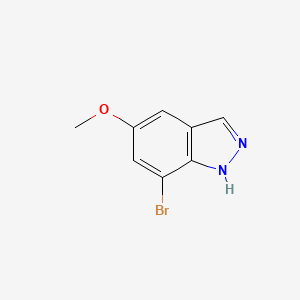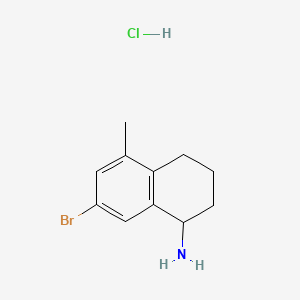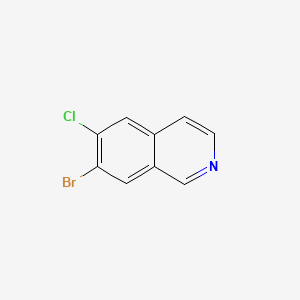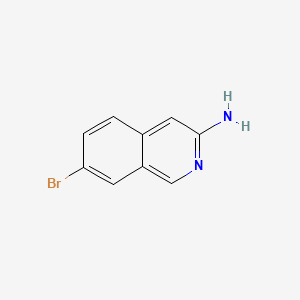
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It is a solid substance and is used in scientific research.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) . This indicates the molecular structure of the compound. For a detailed structural analysis, specialized software or a qualified chemist would be required. Physical And Chemical Properties Analysis
This compound is a solid and has a molecular weight of 188.27 . . The storage temperature is recommended to be in an inert atmosphere, 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis
This compound is commonly used in chemical synthesis as a protecting group for amines. It can be selectively removed under mild acidic conditions, making it a versatile tool in the synthesis of complex organic molecules.
Peptide Synthesis
The development of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate can be traced back to the 1960s, where it was first used in the synthesis of peptides. It continues to be widely used in peptide synthesis due to its stability and ease of removal.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is used in the synthesis of drug molecules. Its ability to protect amine groups allows for selective reactions to occur on other parts of the molecule, increasing the efficiency and selectivity of drug synthesis.
Biochemistry
In biochemistry, this compound is used in the study of proteins and peptides. It can be used to modify the structure of these biomolecules, allowing researchers to study their function and interactions in more detail.
Materials Science
In materials science, this compound is used in the synthesis of polymers. The ability to protect amine groups allows for the controlled polymerization of monomers, leading to polymers with precise structures and properties.
Mass Spectrometry-Based Proteomics
Moreover, tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate has been used as a tagging reagent for mass spectrometry-based proteomics. This enables the identification and quantification of proteins and peptides in complex biological samples.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEPPZUGBHOHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662575 |
Source


|
| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate | |
CAS RN |
320581-09-7 |
Source


|
| Record name | tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)
